molecular formula C21H24FN3O2 B251464 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Cat. No. B251464
M. Wt: 369.4 g/mol
InChI Key: GVBBRAWVBUKSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide, also known as BFPFB, is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a selective antagonist of the dopamine D3 receptor, which belongs to the G protein-coupled receptor family. It binds to the receptor and prevents dopamine from binding and activating it, thereby inhibiting downstream signaling pathways. The exact mechanism of how N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide interacts with the receptor is still under investigation, but it is believed to involve the binding of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide to a specific site on the receptor that is different from the dopamine binding site.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to reduce the release of dopamine in the brain, which suggests that it could be a potential treatment for addiction. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has also been shown to decrease the locomotor activity of rats, which is consistent with its role as a dopamine D3 receptor antagonist. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been found to have anxiolytic and antidepressant-like effects in animal models, which suggests that it could be a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to be stable and soluble in water, which makes it easy to use in experiments. However, one limitation of using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide is its high cost, which can be a barrier for some research groups. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. Additional studies are needed to determine the optimal dosage and administration route for N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide in humans. Another area of interest is the molecular mechanism of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide's interaction with the dopamine D3 receptor, which could provide insights into the design of more selective and potent antagonists. Finally, more research is needed to investigate the long-term effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide on behavior and physiology, as well as its potential side effects.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 4-(4-butanoylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide in high purity and yield. This method has been optimized and validated by several research groups, and it is considered a reliable and reproducible way to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide for scientific research purposes.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been widely used in scientific research to study the role of dopamine D3 receptors in neurological and psychiatric disorders. It has been shown to block the effects of dopamine on D3 receptors in vitro and in vivo, which suggests that it could be a potential therapeutic agent for these disorders. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide has also been used to investigate the molecular mechanisms underlying addiction, as dopamine D3 receptors are involved in reward processing and reinforcement learning.

properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H24FN3O2/c1-2-3-20(26)25-14-12-24(13-15-25)19-10-8-18(9-11-19)23-21(27)16-4-6-17(22)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,23,27)

InChI Key

GVBBRAWVBUKSOZ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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